cis-Verbenol
Overview
Description
cis-Verbenol is a natural product found in Elsholtzia pilosa, Anthemis aciphylla, and other organisms with data available.
Biological Activity
Cis-verbenol, a monoterpene alcohol, is primarily known for its role in the chemical ecology of various bark beetles, particularly in the genus Ips. This compound serves as a pheromone and has been studied for its biological activity, including its interactions with insects and potential applications in pest management. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by its molecular formula and is typically derived from the oxidation of terpenes such as pinene. It is found in various plant species and is emitted by stressed or damaged trees, particularly pines. This compound plays a significant role in attracting specific insect species that utilize it for communication and navigation.
1. Insect Attraction and Pheromone Functionality
This compound is an important component of aggregation pheromones for several bark beetle species. Research indicates that it significantly influences the behavior of insects such as Ips avulsus, Ips calligraphus, and Ips grandicollis. These species utilize this compound in combination with other compounds to enhance attraction to host trees.
- Case Study: Southern Ips Species
A study conducted in Georgia and Louisiana demonstrated that blends containing this compound were effective in trapping multiple Ips species. The most attractive pheromone combinations included this compound with ipsdienol or ipsenol, highlighting its role in interspecific communication among these beetles .
2. Conversion to Verbenone
This compound can be converted into verbenone through microbial activity, particularly by gut bacteria found in bark beetles. This conversion is influenced by oxygen levels within the beetle's gut environment. A study on Dendroctonus valens revealed that certain gut bacteria could convert this compound to verbenone more efficiently under higher oxygen concentrations, suggesting a complex interaction between the insect's physiology and its microbial symbionts .
Bacterial Species | Conversion Efficiency (%) | Oxygen Concentration (%) |
---|---|---|
Pantoea conspicua | 75 | 20 |
Enterobacter xiangfangensis | 65 | 10 |
Staphylococcus warneri | 55 | Anaerobic |
This table summarizes the conversion efficiencies of different bacterial isolates at varying oxygen levels, indicating that higher oxygen concentrations facilitate greater conversion rates.
Electrophysiological Responses
Research has shown that this compound elicits significant electrophysiological responses in certain insect species. For example, studies involving Phyllotreta striolata indicated that the odorant receptor PstrOR17 is specifically tuned to detect this compound, leading to behavioral attraction .
3. Behavioral Studies
Behavioral assays have confirmed that insects are attracted to this compound at specific concentrations. For instance:
- Attraction Thresholds :
Applications in Pest Management
The unique properties of this compound make it a candidate for use in integrated pest management (IPM) strategies. By utilizing its attractive qualities, researchers are exploring ways to develop bait systems that can effectively monitor and control bark beetle populations.
Properties
IUPAC Name |
(1R,2R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONIGEXYPVIKFS-HRDYMLBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2CC1C2(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H]2C[C@H]1C2(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058273, DTXSID50156506 | |
Record name | cis-Verbenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-cis-Verbenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-03-4, 1820-09-3, 1845-30-3 | |
Record name | (+)-cis-Verbenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13040-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-cis-Verbenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1R,2S,5R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | cis-Verbenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-cis-Verbenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1R-(1α,2β,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1α,2α,5α)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERBENOL, (R)-CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0QZZ8E09C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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